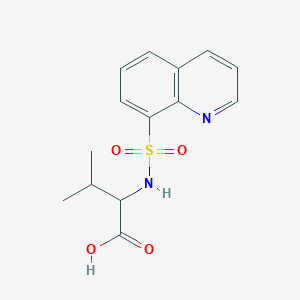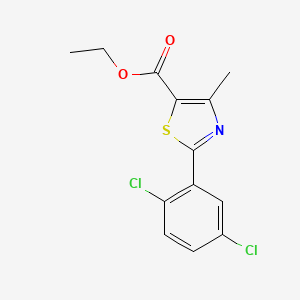![molecular formula C18H18N2O2S B2710023 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide CAS No. 851404-54-1](/img/structure/B2710023.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide” is a complex organic compound that contains a quinoline moiety and a thiophene moiety . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied and various methods have been developed . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide” would be characterized by the presence of a quinoline ring and a thiophene ring . The quinoline moiety has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The thiophene moiety is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . Thiophene also undergoes electrophilic aromatic substitution, similar to benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide” would depend on the specific structure of the compound. In general, quinoline is a colorless hygroscopic liquid with a strong odor . Thiophene is also a colorless liquid, but it has a pleasant smell similar to benzene .Scientific Research Applications
Anion Coordination and Molecular Geometry
Research on amide derivatives similar to N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide has revealed interesting spatial orientations impacting anion coordination. For example, certain amide derivatives exhibit a tweezer-like geometry allowing for unique self-assembly through weak interactions, forming channel-like structures (Kalita & Baruah, 2010). This property could be utilized in the development of novel molecular sensors or in materials science for creating structured molecular assemblies.
Catalysis and Chemical Synthesis
Quinoline derivatives have been employed in the preparation of catalysts for ketone reduction, demonstrating the versatility of these compounds in synthetic chemistry (Facchetti et al., 2016). This suggests potential applications of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide in catalysis, particularly in facilitating specific types of chemical reactions.
Biological Sensing
Quinoline derivatives have shown promise as chemosensors, particularly for monitoring metal ion concentrations in biological and aqueous environments (Park et al., 2015). The sensitivity and specificity of these compounds to ions like Zn2+ underscore their potential in environmental monitoring and in the study of metal ion homeostasis in living systems.
Corrosion Inhibition
Theoretical studies on quinoxalines, a class closely related to quinolines, have elucidated their effectiveness as corrosion inhibitors, indicating a potential application of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide in protecting metals from corrosion in acidic media (Zarrouk et al., 2014). This could be particularly relevant for the preservation of industrial machinery and infrastructure.
Medicinal Chemistry and Drug Design
Quinoline and thiophene derivatives are extensively studied for their pharmacological properties, including anticancer, antimicrobial, and antimalarial activities. For instance, research on thiophene derivatives has identified compounds with significant antitumor activities (Mohareb & Ibrahim, 2017). This highlights the potential of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of a compound depends on its intended use or biological activity. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer activities . The mechanism of action often involves interaction with biological targets such as enzymes or receptors .
Safety and Hazards
Future Directions
The future directions in the study of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, it could be of interest to investigate the biological activity of this compound .
properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-4-5-13-10-14(18(22)20-16(13)9-12)6-7-19-17(21)11-15-3-2-8-23-15/h2-5,8-10H,6-7,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKYUSAMQABWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2709942.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2709946.png)
![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)
![2-[(3,5-Dichloropyridin-2-yl)oxy]aniline](/img/structure/B2709951.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2709953.png)
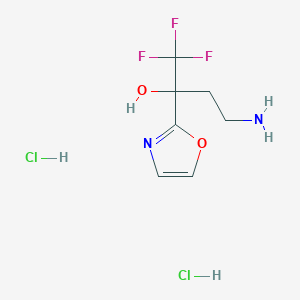
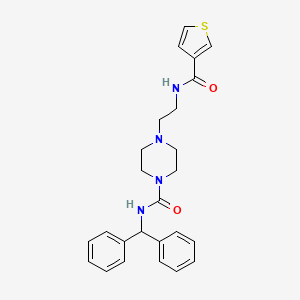
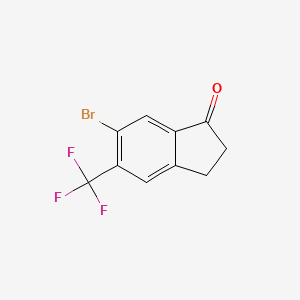
![N-(4-{3-[(cyclopropylamino)sulfonyl]-4-methoxyphenyl}-3-ethylisoxazol-5-yl)acetamide](/img/structure/B2709958.png)
